
(1,5-dimetil-1H-pirazol-3-il)(4-(((5,6,7,8-tetrahidrocinolin-3-il)oxi)metil)piperidin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,5-Dimethyl-1H-pyrazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a synthetic organic compound characterized by its unique structural framework. Its complex molecular arrangement grants it significant potential in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications.
Aplicaciones Científicas De Investigación
(1,5-Dimethyl-1H-pyrazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone finds applications across several domains:
Chemistry: Used as a building block for complex organic syntheses and as a catalyst in certain reactions.
Biology: Serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of advanced materials and coatings due to its stable structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-dimethyl-1H-pyrazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone typically involves a multi-step process:
Formation of the Pyrazole Moiety: This starts with the reaction of 3,5-dimethyl-1H-pyrazole with a suitable acylating agent under controlled temperature and pH conditions.
Synthesis of the Piperidine Derivative: 4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidine is synthesized by reacting piperidine with cinnoline derivatives under catalytic hydrogenation conditions.
Coupling Reaction: The final step involves coupling the synthesized pyrazole and piperidine derivatives using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) under anhydrous conditions to produce the target compound.
Industrial Production Methods
On an industrial scale, the production process requires optimization for efficiency and yield. This typically involves:
Continuous flow chemistry to improve reaction rates.
Enhanced catalytic systems to ensure high purity.
Implementation of robust purification techniques like recrystallization and column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1,5-Dimethyl-1H-pyrazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone undergoes several types of chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out with reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Halogenating agents in the presence of a strong base like sodium hydride (NaH).
Major Products Formed
Oxidation: Can yield carboxylic acid derivatives.
Reduction: Produces alcohols or amines, depending on the functional groups.
Substitution: Leads to various substituted pyrazole derivatives.
Mecanismo De Acción
(1,5-Dimethyl-1H-pyrazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is unique in its structural and functional properties. When compared with similar compounds:
1,3-Dimethylpyrazole derivatives: Generally used for their catalytic properties in organic synthesis but lack the extensive application in medicinal chemistry.
Cinnoline derivatives: Widely studied for their anticancer properties but do not possess the dual functionality observed in this compound.
Comparación Con Compuestos Similares
1,3-Dimethyl-5-aminopyrazole
5,6,7,8-Tetrahydrocinnoline
1,3-Dimethylpyrazole-4-carboxamide
This combination of pyrazole and cinnoline structures provides (1,5-dimethyl-1H-pyrazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone with a versatile profile, distinguishing it from other compounds in its class.
Propiedades
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-14-11-18(23-24(14)2)20(26)25-9-7-15(8-10-25)13-27-19-12-16-5-3-4-6-17(16)21-22-19/h11-12,15H,3-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMALGCPRGVMMNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
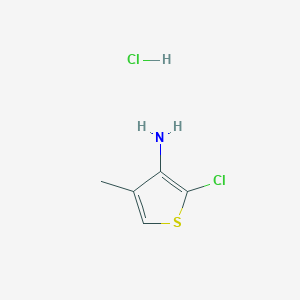
![1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2468802.png)
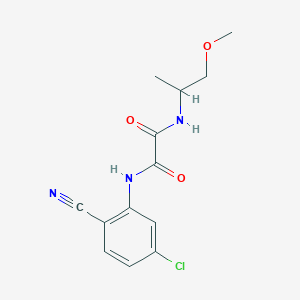
![4-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide](/img/structure/B2468805.png)
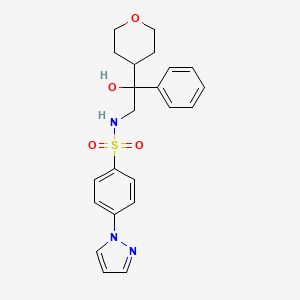
![4-(4-ethoxyphenyl)-1-[(4-methylphenyl)methyl]-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one](/img/structure/B2468808.png)
![2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2468810.png)
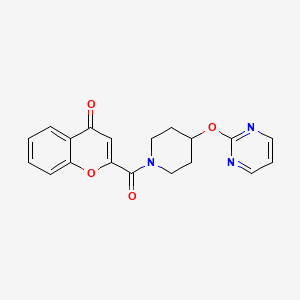
![4-(tert-butyl)-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2468812.png)
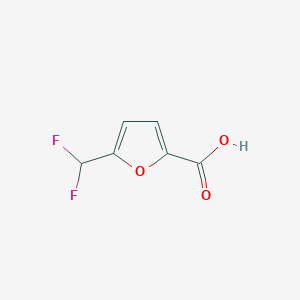
![3-{[1-(4-Ethoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2468814.png)
![(2E)-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide](/img/structure/B2468817.png)
![N-[4-[2-(2-methylanilino)-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B2468818.png)
![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2468820.png)
